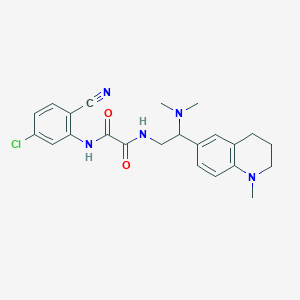

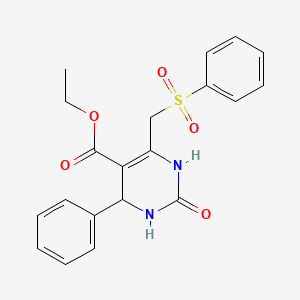

![molecular formula C15H16ClN3O2S B2539075 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine CAS No. 850937-54-1](/img/structure/B2539075.png)

1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also includes a 1,3,4-oxadiazole ring and a phenyl ring with a chlorine atom attached .

Synthesis Analysis

The synthesis of similar compounds often involves several steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization . Another method for synthesizing piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” is complex. It includes a piperidine ring, a 1,3,4-oxadiazole ring, and a phenyl ring with a chlorine atom attached . The InChI code for a similar compound, 1-(3-chlorophenyl)piperidine, is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .Chemical Reactions Analysis

Piperidine and its derivatives are involved in a wide range of chemical reactions. They can act as a base for the deprotonation of carbonyl compounds and their nucleophilic nature makes them an essential ingredient in various synthetic processes .Physical And Chemical Properties Analysis

Piperidine, a component of the compound, is a colorless liquid with an odor described as objectionable, typical of amines . It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications

Antiviral Activity

The synthesis of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine involves a six-step process starting from 4-chlorobenzoic acid. Notably, this compound belongs to the class of sulfonamide derivatives. Bioassay tests revealed that certain derivatives of this compound exhibit anti-tobacco mosaic virus (TMV) activity . Further exploration of its antiviral potential could be valuable.

Antibacterial Properties

While not directly studied for antibacterial effects, related 1,3,4-oxadiazole derivatives have demonstrated promising antibacterial activity. For instance, 2,5-diamino-1,3,4-oxadiazoles exhibited efficacy against Staphylococcus aureus, Enterococcus faecium, Streptococcus agalactiae, Escherichia coli, and Salmonella typhimurium . Investigating the antibacterial potential of our compound could yield interesting results.

Herbicidal Applications

Sulfonamide derivatives have been explored for herbicidal properties in agriculture . While specific studies on our compound are lacking, its structural features warrant investigation. Assessing its impact on plant growth and weed control could be worthwhile.

Antifungal Activity

Although not directly tested, sulfonamide derivatives have been associated with antifungal effects . Considering the compound’s structure, it might exhibit antifungal properties. Evaluating its efficacy against fungal pathogens could provide valuable insights.

Anticonvulsant Potential

Certain 1,3,4-thiadiazoles have demonstrated anticonvulsant activity . Given the shared thiadiazole moiety, our compound could be explored for its effects on neuronal excitability and seizure control.

Tumor Cell Inhibition

In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating whether our compound exhibits similar effects could contribute to cancer research.

Other Biological Activities

1,3,4-thiadiazoles have occasionally displayed diverse bioactivities, including antibacterial and antifungal properties . Exploring additional effects, such as antioxidant or anti-inflammatory activity, could broaden our understanding.

Future Directions

The future directions for “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and agrochemicals. Their unique chemical properties make them a preferred choice in the development of a wide array of active pharmaceutical ingredients .

Mechanism of Action

Target of Action

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the piperazine moiety can interact with diverse biological targets.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a piperazine moiety can affect a variety of pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to potential therapeutic effects such as antimicrobial, antitumor, or antioxidant activity .

properties

IUPAC Name |

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c16-12-6-4-5-11(9-12)14-17-18-15(21-14)22-10-13(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOFGRTYRMDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

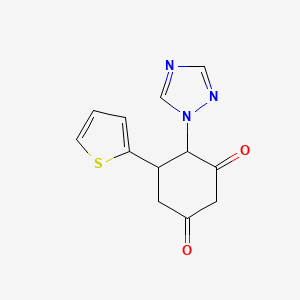

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)

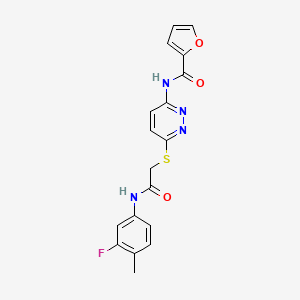

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)

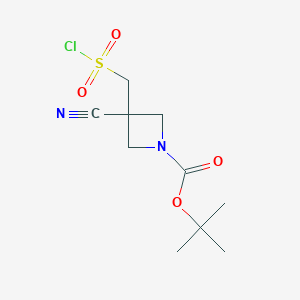

![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)

![3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2539009.png)

![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2539011.png)